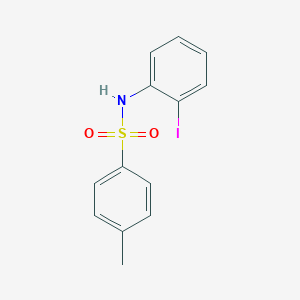

N-(2-iodophenyl)-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(2-iodophenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKVYDXSGFMXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362400 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61613-20-5 | |

| Record name | STK040583 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-iodophenyl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkoxides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including N-(2-iodophenyl)-4-methylbenzenesulfonamide, are known for their antibacterial properties. The compound functions by mimicking para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This mechanism highlights its potential as an antibacterial agent against various pathogens.

Anticancer Research

Recent studies have investigated the compound's efficacy in cancer treatment. For instance, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The iodine atom in its structure may enhance interaction with biological targets, potentially leading to improved therapeutic outcomes .

Biological Research

Enzyme Inhibition Studies

this compound has been utilized in enzyme inhibition studies. Its ability to form halogen bonds allows it to interact effectively with protein targets, making it a valuable tool for studying enzyme mechanisms and pathways involved in disease processes .

Neurodegenerative Diseases

Research indicates that compounds similar to this compound may play a role in managing neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's potential anti-aggregation properties against tau and alpha-synuclein proteins have been explored, suggesting its utility in developing therapeutic strategies for these conditions .

Material Science

Synthesis of Novel Materials

The compound serves as a building block in the synthesis of more complex organic molecules, particularly in developing new materials for industrial applications. Its ability to undergo substitution reactions allows for the creation of diverse derivatives that can be tailored for specific uses in polymer science and nanotechnology .

Catalysis

In catalysis research, this compound has been employed as a reactant in palladium-catalyzed cross-coupling reactions. This application is significant for constructing complex cyclic structures that are valuable in pharmaceutical chemistry .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Iodine atom enhances reactivity | Antibacterial, anticancer |

| N-(2-bromophenyl)-4-methylbenzenesulfonamide | Bromine atom | Antibacterial |

| N-(2-chlorophenyl)-4-methylbenzenesulfonamide | Chlorine atom | Antibacterial |

Case Studies

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimal inhibitory concentrations comparable to established antibiotics.

- Cancer Cell Line Study : In vitro experiments showed that treatment with this compound led to reduced viability in breast cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Interaction Analysis : Research involving molecular docking studies revealed strong binding affinities between the compound and key enzymes implicated in metabolic pathways of diseases, suggesting its utility as a lead compound for drug design .

Wirkmechanismus

The mechanism of action of N-(2-iodophenyl)-4-methylbenzenesulfonamide involves its interaction with biological molecules. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria . This dual mechanism can enhance the compound’s antibacterial activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Table 1: Halogen-Substituted Sulfonamides

- Key Observations: Iodine Position: The ortho-iodo substitution in the target compound contrasts with para-iodo analogues (e.g., N-(4-Iodophenyl)-4-methylbenzenesulfonamide), which may influence steric hindrance and electronic effects in reactions .

Derivatives with Functional Group Modifications

Table 2: Functional Group Variants

- Key Observations: N-Hydroxy Group: Compound 2d exhibits distinct electrochemical behavior, with cyclic voltammetry showing pH-dependent redox activity, unlike the parent compound .

Table 3: Bioactivity Comparisons

- Key Observations :

- While the target compound lacks direct bioactivity data, structurally related sulfonamides demonstrate enzyme inhibition (e.g., lipoxygenase) and roles in drug synthesis (e.g., antitumor agents) .

- The iodine atom in the target compound may enhance binding to hydrophobic pockets in proteins, similar to bromine in N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide .

Physicochemical and Spectroscopic Comparisons

Table 4: Analytical Data

Biologische Aktivität

N-(2-Iodophenyl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a substituted phenyl moiety. The presence of the iodine atom is noteworthy as it can influence the compound's reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has been investigated for its potential to inhibit the growth of bacteria and fungi. Studies have shown promising results against several strains, indicating its utility in developing antimicrobial agents .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

- Anti-inflammatory Effects : There is evidence to suggest that this compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets such as enzymes and receptors, leading to modulation of various biochemical pathways.

Potential Molecular Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with receptors that modulate inflammatory responses or cell survival pathways.

Case Studies and Experimental Data

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antimicrobial potential .

- Anticancer Activity Assessment :

- Inflammatory Response Modulation :

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-(4-Iodophenyl)-4-methylbenzenesulfonamide | Moderate | High | Low |

| N-(2-Bromophenyl)-4-methylbenzenesulfonamide | Low | Moderate | High |

Q & A

Q. What are the standard synthetic protocols for N-(2-iodophenyl)-4-methylbenzenesulfonamide?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where 2-iodoaniline reacts with 4-methylbenzenesulfonyl chloride in aqueous or organic solvents. Key steps include:

- Purification via recrystallization from ethanol/water mixtures.

- Characterization using , , and FT-IR to confirm sulfonamide bond formation.

- Validation by single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities .

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: SCXRD is the gold standard:

Q. What spectroscopic techniques confirm the identity of this sulfonamide?

Methodological Answer:

- NMR : and spectra verify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ ~2.4 ppm for CH).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 388.94).

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .

Q. What role do hydrogen bonds play in stabilizing the crystal lattice?

Methodological Answer:

- N–H⋯O hydrogen bonds between sulfonamide groups form 1D chains or 2D sheets.

- C–H⋯O and C–H⋯π interactions contribute to 3D packing.

- Graph set analysis (e.g., motifs) quantifies recurring patterns .

Advanced Research Questions

Q. How can tautomerism in sulfonamide derivatives be distinguished experimentally and computationally?

Methodological Answer:

Q. How to resolve contradictions between SCXRD data and computational models?

Methodological Answer:

- Refine SCXRD data using TOPAS Academic for high-resolution corrections.

- Validate DFT-optimized geometries against experimental torsion angles (e.g., C–S–N–C dihedrals).

- Cross-check hydrogen bond geometries with Mogul (Cambridge Structural Database) .

Q. What strategies optimize radical cyclization reactions involving this sulfonamide?

Methodological Answer:

Q. How to validate structural refinement in crystallography for sulfonamides?

Methodological Answer:

Q. What computational tools predict hydrogen bonding patterns in sulfonamide crystals?

Methodological Answer:

Q. How to handle polymorphism during crystallization?

Methodological Answer:

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents.

- Temperature Gradients : Slow cooling (0.5°C/h) promotes single-crystal growth.

- Seeding : Introduce microcrystals of known polymorphs to direct nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.